DNA2 inhibitor C5

DNA repair nuclease inhibition biochemical assay

Procure DNA2 inhibitor C5 (CAS 35973-25-2) for reproducible DNA2-targeted studies. This specific molecule is validated: its nuclease inhibition (Ki 20 µM) and binding are lost in structurally similar analogs, ensuring target specificity over FEN1/EXO1. Essential tool for replication fork, BRCA2, and PARP inhibitor synergy research.

Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
CAS No. 35973-25-2
Cat. No. B1670840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA2 inhibitor C5
CAS35973-25-2
SynonymsDNA2-IN-C5;  DNA2 IN C5;  DNA2INC5;  NSC15765;  NSC-15765;  NSC 15765; 
Molecular FormulaC10H6N2O5
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
InChIKeyBMIZBCVEHSUUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNA2 Inhibitor C5 (CAS 35973-25-2) – Baseline Compound Profile for Procurement Evaluation


DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid, CAS 35973-25-2) is a small-molecule inhibitor identified through virtual high-throughput screening as a competitive and selective inhibitor of the DNA2 nuclease/helicase [1]. It inhibits DNA2 nuclease activity with an inhibition constant (Ki) of 20 µM and binds to a pocket in the helicase domain that is critical for DNA substrate engagement, thereby disrupting nuclease, ATPase, helicase, and DNA-binding functions [1].

Why DNA2 Inhibitor C5 Cannot Be Substituted by Common Nuclease or Quinoline Analogs


Generic substitution of DNA2 inhibitor C5 is not supported by experimental evidence because the compound’s activity profile is highly structure-dependent and target-specific. A panel of 24 structurally related analogs (e.g., d16, d11, d18, d24) displayed widely divergent docking scores (ranging from −8.3 kcal/mol for C5 to as low as −4.9 kcal/mol for d24) and variable cellular cytotoxicity, underscoring that minor structural modifications abolish both binding and functional inhibition [1]. Furthermore, C5 demonstrates marked selectivity for DNA2 over the evolutionarily and functionally related structure-specific nucleases FEN1 and EXO1, a property not guaranteed among other quinoline-based compounds or broad-spectrum nuclease inhibitors [2]. These findings mandate procurement of the specific molecular entity (CAS 35973-25-2) rather than any generic analog for reproducible DNA2-targeted studies.

DNA2 Inhibitor C5 – Quantitative Differentiation Evidence Versus Comparators


DNA2 Nuclease Inhibition Potency: C5 Versus Genetic Knockout Baseline

C5 inhibits recombinant human DNA2 nuclease activity with a competitive inhibition constant (Ki) of 20 µM, determined by kinetic analysis using a flap DNA substrate [1]. This biochemical potency aligns with the concentration required to recapitulate DNA2−/− cellular phenotypes, establishing a quantitative benchmark for target engagement.

DNA repair nuclease inhibition biochemical assay

Selectivity Profile: C5 Versus FEN1 and EXO1 Nucleases

C5 selectively inhibits DNA2 while showing minimal activity against the related structure-specific nucleases FEN1 and EXO1. Under identical assay conditions, C5 poorly inhibits FEN1 and EXO1 activities, whereas it robustly inhibits DNA2 (IC50 = 20 µM) [1]. This selectivity distinguishes C5 from broad-spectrum nuclease inhibitors.

target selectivity flap endonuclease exonuclease

Cellular Cytotoxicity Profile: C5 Across Cancer Cell Lines Versus Enzymatic IC50

C5 exhibits cellular IC50 values ranging from 7 µM to 70 µM across a panel of 18 cancer cell lines representing four major cancer types [1]. This range is comparable to the biochemical IC50 of 20 µM, indicating that cellular potency closely mirrors target engagement. In contrast, cells with DNA2 knockdown or knockout show no further reduction in survival upon C5 treatment, confirming that cytotoxicity is DNA2-dependent.

cancer cell proliferation cell-based assay on-target validation

Synergistic Interaction with PARP Inhibitors: Combination Index (CI) Quantification

C5 synergistically enhances the cytotoxicity of PARP inhibitor MK4827 (niraparib) in MCF7 breast cancer cells, as demonstrated by clonogenic survival assays and combination index (CI) analysis [1]. The synergy is particularly pronounced in cells with defective replication fork protection (e.g., BRCA2-deficient backgrounds), distinguishing C5 from non-synergistic DNA damage response inhibitors.

PARP inhibitor combination therapy synthetic lethality

Molecular Docking Score and Structure-Activity Relationship Versus Analogs

C5 exhibits a Glide XP docking score of −8.3 kcal/mol for the Site 1 pocket of DNA2, the highest among the 24 analogs tested in a virtual screening campaign [1]. Analogs such as d16 (−7.6 kcal/mol), d11 (−6.1 kcal/mol), d18 (−5.4 kcal/mol), and d24 (−4.9 kcal/mol) show progressively weaker predicted binding, correlating with reduced cellular cytotoxicity. This quantitative ranking provides a rational basis for prioritizing C5 over its closest structural analogs.

computational docking structure-activity relationship binding site

DNA2 Inhibitor C5 – Preferred Research and Industrial Application Scenarios


Mechanistic Studies of DNA Replication Fork Protection and Restart

C5 is the validated tool compound for dissecting DNA2 functions in replication fork protection and restart, as demonstrated by its ability to inhibit resection at stalled forks and suppress over-resection in BRCA2- and BOD1L-defective cells [1]. Its on-target specificity (validated by genetic knockout comparisons) makes it suitable for experiments requiring unambiguous attribution of phenotypes to DNA2 inhibition [1].

Combination Therapy Screening with PARP or ATR Inhibitors

The synergy between C5 and PARP inhibitors (e.g., MK4827/niraparib) established in clonogenic assays supports its use in combination screens aimed at identifying synthetic lethal interactions or enhancing chemosensitivity in cancer models [1]. This application leverages C5's unique ability to synergize with PARP blockade, a property not universally shared by other DNA damage response modulators.

On-Target Validation of DNA2-Dependent Cellular Phenotypes

C5 provides a chemical biology approach to validate DNA2 dependency in cell-based assays. The concordance between C5 treatment and DNA2 genetic depletion (knockdown/knockout) in reducing cell survival, impairing homologous recombination, and causing S/G2 cell cycle arrest enables rigorous on-target control experiments [1].

Structure-Activity Relationship (SAR) and Chemical Probe Development

C5 serves as a benchmark ligand for the DNA2 Site 1 pocket (docking score −8.3 kcal/mol), providing a reference point for medicinal chemistry efforts aimed at developing more potent or bioavailable DNA2 inhibitors [1]. Its competitive inhibition mechanism and defined binding site make it a suitable starting point for analog synthesis and SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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